N-(2-chlorophenyl)-2-methylbutanamide
Description
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Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-methylbutanamide |
InChI |
InChI=1S/C11H14ClNO/c1-3-8(2)11(14)13-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3,(H,13,14) |
InChI Key |
NKSDABPWFMQIDX-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)NC1=CC=CC=C1Cl |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The amine group of 2-chloroaniline nucleophilically attacks the electrophilic carbonyl carbon of 2-methylbutanoyl chloride, forming a tetrahedral intermediate. Subsequent deprotonation and elimination of HCl yield the amide.
Procedure Details
-
Step 1 : Dissolve 2-chloroaniline (1.0 equiv) in dichloromethane (DCM).
-
Step 2 : Add 2-methylbutanoyl chloride (1.1 equiv) dropwise under ice-cooling.
-
Step 3 : Introduce aqueous NaOH (2.0 equiv) to maintain pH >10.
-
Step 4 : Stir at room temperature for 4–6 hours, extract with DCM, and purify via recrystallization (ethanol/water).
Direct Amidation via Acyl Chloride Intermediate
This method bypasses biphasic conditions by employing anhydrous solvents and organic bases like triethylamine (TEA).
Reagents and Conditions
Catalytic Approaches
In industrial settings, palladium catalysts (e.g., Pd/C) enhance reaction efficiency during hydrogenation steps for precursor synthesis. For example, 2-chloroaniline derivatives are synthesized via chlorination of nitrobenzene intermediates, followed by catalytic hydrogenation.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Patents describe continuous flow reactors for large-scale amidation:
-
Step 1 : Generate 2-chloroaniline via reduction of 2-chloronitrobenzene using H₂/Pd-C (71.6% yield).
-
Step 2 : React with 2-methylbutanoyl chloride in a tubular reactor at 50–60°C.
-
Step 3 : Automated quenching and extraction systems isolate the product.
Advantages : Higher throughput (90% yield) and reduced side reactions.
Optimization of Reaction Conditions
Solvent Selection
Temperature Control
-
Low temperatures (0–5°C) reduce acyl chloride hydrolysis.
-
Elevated temperatures (50–60°C) accelerate reactions in flow systems.
Comparative Analysis of Preparation Methods
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Schotten-Baumann | Biphasic, NaOH, RT | 78–85% | >95% | Lab-scale |
| Direct Amidation | Anhydrous DCM, TEA | 70–80% | 90–95% | Pilot-scale |
| Industrial Flow | Continuous reactor, H₂/Pd-C | 85–90% | >98% | Bulk-scale |
Data Tables on Synthetic Protocols
Table 1: Key Reaction Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
